
MRS 2211
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Competitive P2Y13 receptor antagonist (pIC50 = 5.97) that displays > 20-fold selectivity over P2Y1 and P2Y12 receptors.
科学的研究の応用
Chemical Properties and Mechanism of Action
MRS 2211 is characterized by its ability to competitively inhibit the P2Y13 receptor, which is activated by nucleotides such as adenosine triphosphate. The compound has a molecular weight of approximately 474.66 g/mol and is typically found as a dark red solid, soluble in various organic solvents. Its binding affinity to the P2Y13 receptor is quantified by a pIC50 value of 5.97, indicating a strong inhibitory effect on receptor activity.
Pharmacological Applications
- Cardiovascular Research
-
Inflammatory Diseases
- Research indicates that this compound can alleviate symptoms in models of intestinal inflammation. For instance, it was shown to significantly reduce dextran sulfate sodium-induced colitis by inhibiting P2RY13 activity, which plays a critical role in mediating inflammation through the IL-6/STAT3 pathway .
-
Asthma Models
- In studies involving acute and chronic asthma, pre-treatment with this compound reduced airway inflammatory cell infiltration and concentrations of inflammatory cytokines such as IL-4 and IL-5. This suggests that this compound may have anti-inflammatory effects that could be beneficial in treating asthma exacerbations .
- Neurobiology
Table: Summary of Key Studies Involving this compound
Potential Therapeutic Implications
The selective antagonism of the P2Y13 receptor by this compound opens avenues for therapeutic interventions in various conditions characterized by dysregulated purinergic signaling:
- Cardiovascular Diseases: By modulating platelet aggregation, this compound may serve as a candidate for developing treatments aimed at reducing thrombotic events.
- Chronic Inflammatory Conditions: Its efficacy in reducing inflammatory markers positions this compound as a potential therapeutic agent for conditions like asthma and inflammatory bowel disease.
- Neurodegenerative Disorders: The impact on neuroinflammation suggests possible applications in diseases such as Alzheimer's or multiple sclerosis.
特性
分子式 |
C14H10N4O8Na2PCl |
---|---|
分子量 |
474.66 |
SMILES |
CC1=NC(/N=N/C2=C(Cl)C=CC(N(=O)=O)=C2)=C(C(C=O)=C1[O-])COP([O-])(O)=O.[Na+].[Na+] |
同義語 |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde disodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。